An In-Depth Technical Guide to the Structural Analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline
An In-Depth Technical Guide to the Structural Analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and field-proven insights for the structural analysis of 2,4-Difluoro-3-(trifluoromethoxy)aniline. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characteristics is paramount for its effective application. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and validated approach to its characterization.
Introduction: The Significance of 2,4-Difluoro-3-(trifluoromethoxy)aniline
2,4-Difluoro-3-(trifluoromethoxy)aniline is an aromatic amine characterized by a unique substitution pattern that imparts desirable properties for various applications. The presence of two fluorine atoms and a trifluoromethoxy group on the aniline ring significantly influences its electronic properties, lipophilicity, and metabolic stability. These attributes make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1]
The precise arrangement of these substituents is critical to the molecule's function. Therefore, rigorous structural analysis is not merely a quality control step but a foundational requirement for its successful use in research and development. This guide will detail the key analytical techniques for elucidating and confirming the structure of this complex molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,4-Difluoro-3-(trifluoromethoxy)aniline is essential for its handling, storage, and the selection of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 153338-24-0 | [2] |
| Molecular Formula | C₇H₄F₅NO | [2] |
| Molecular Weight | 213.11 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities, which may include starting materials, intermediates, or byproducts from side reactions. These impurities can complicate spectral interpretation, making their identification an integral part of the structural analysis.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of 2,4-Difluoro-3-(trifluoromethoxy)aniline. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 2,4-Difluoro-3-(trifluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
4.1.1. ¹H NMR Spectroscopy
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Expected Signals: The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons. The aromatic protons will exhibit splitting patterns (coupling) due to their interaction with each other and with the neighboring fluorine atoms. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[2]
-
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for similar compounds.[2] A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.[2]
4.1.2. ¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct carbon signals are expected. The chemical shifts of the carbons will be influenced by the attached fluorine atoms and the trifluoromethoxy group. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
Self-Validating System: The number of observed signals should match the number of unique carbon atoms in the proposed structure. The characteristic quartet of the -OCF₃ group provides strong evidence for its presence.
4.1.3. ¹⁹F NMR Spectroscopy
-
Expected Signals: ¹⁹F NMR is particularly informative for this molecule. Three distinct fluorine environments are present: the two aromatic fluorines and the three equivalent fluorines of the trifluoromethoxy group. This should result in three distinct signals in the ¹⁹F NMR spectrum. The aromatic fluorine signals will show coupling to each other and to the neighboring protons. The trifluoromethoxy group will appear as a singlet, as the three fluorine atoms are equivalent and there are no neighboring fluorine or hydrogen atoms to couple with. The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation.[4]
-
Authoritative Grounding: The chemical shift of the -OCF₃ group is typically in the range of -56 to -60 ppm relative to CFCl₃.[5] The aromatic fluorine chemical shifts will be dependent on their position relative to the other substituents.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,4-Difluoro-3-(trifluoromethoxy)aniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing standard for ¹⁹F NMR.[6]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative number of nuclei.
-
Diagram: Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are useful techniques.
-
Expected Molecular Ion: The molecular weight of 2,4-Difluoro-3-(trifluoromethoxy)aniline is 213.11 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 214.02858 is expected.[7] In EI-MS, the molecular ion M⁺˙ at m/z 213 would be observed.
-
Fragmentation Analysis: The fragmentation pattern can help confirm the arrangement of substituents. For instance, the loss of a CF₃ group from the molecular ion is a common fragmentation pathway for trifluoromethoxy-containing compounds. The fragmentation of halogenated anilines has been studied, and these patterns can be used as a reference.[8]
-
Causality of Experimental Choices: For volatile compounds like anilines, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful technique for separation and identification.[9] For less volatile samples or to obtain the protonated molecule with minimal fragmentation, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is preferred.[10]
Experimental Protocol: Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
Filter the solution to remove any particulate matter.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural features.
-
Diagram: Key Fragmentation Pathways
Caption: Plausible fragmentation pathways in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Expected Vibrational Bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.[12]
-
C-F Stretching: Strong absorption bands in the range of 1000-1400 cm⁻¹ are expected due to the C-F bonds of the fluoro and trifluoromethoxy groups.[1]
-
C-O Stretching: The C-O bond of the trifluoromethoxy group will also show a characteristic absorption.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
-
Self-Validating System: The presence of the dual N-H stretching bands confirms the primary amine functionality, while the strong absorptions in the C-F stretching region validate the presence of the fluorine-containing substituents.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation:
-
If the sample is a liquid, place a small drop directly onto the Attenuated Total Reflectance (ATR) crystal.[11]
-
If the sample is a solid, place a small amount of the powder onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram: Correlation of Functional Groups to FTIR Regions
Sources
- 1. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. colorado.edu [colorado.edu]
- 6. rsc.org [rsc.org]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
